molecular formula C4H4F4 B6343609 E-2,4,4,4-Tetrafluoro-2-butene CAS No. 791616-87-0

E-2,4,4,4-Tetrafluoro-2-butene

Cat. No.: B6343609
CAS No.: 791616-87-0
M. Wt: 128.07 g/mol
InChI Key: VSPVOSOCAZPIJQ-NSCUHMNNSA-N
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Description

E-2,4,4,4-Tetrafluoro-2-butene: is an organic compound with the molecular formula C4H4F4 . It is a fluorinated butene derivative characterized by the presence of four fluorine atoms attached to the second carbon atom in the butene chain. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2,4,4,4-Tetrafluoro-2-butene typically involves the fluorination of butene derivatives. One common method includes the reaction of 2,4,4,4-tetrafluoro-1-butene with a proton acid and water to produce the desired compound . The reaction conditions often involve the use of sulfuric acid, fuming sulfuric acid, or hydrogen halides as proton acids .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. Central Glass Co., Ltd. has patented methods for producing this compound, highlighting its significance in industrial applications .

Chemical Reactions Analysis

Types of Reactions: E-2,4,4,4-Tetrafluoro-2-butene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

E-2,4,4,4-Tetrafluoro-2-butene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of E-2,4,4,4-Tetrafluoro-2-butene involves its interaction with molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • 2,4,4,4-Tetrafluoro-1-butene
  • Z-2,4,4,4-Tetrafluoro-2-butene
  • 1,1,1,3,3-Pentafluorobutane
  • 1,1,1-Trifluorobutene

Uniqueness: E-2,4,4,4-Tetrafluoro-2-butene is unique due to its specific fluorination pattern and geometric configuration. This configuration imparts distinct chemical properties, making it suitable for specialized applications in research and industry .

Biological Activity

E-2,4,4,4-Tetrafluoro-2-butene (C4H4F4) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by four fluorine atoms attached to the second carbon atom in the butene chain. Its unique structure contributes to its reactivity and stability in various chemical reactions. The compound is primarily used in organic synthesis and materials science but has also been investigated for its biological implications.

The biological activity of this compound is largely attributed to its interaction with biomolecules. The presence of fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. While specific molecular targets remain under investigation, preliminary studies suggest that it may interact with cellular membranes and proteins due to its lipophilicity and potential to form hydrogen bonds.

Toxicity and Safety Assessments

Research has indicated that this compound exhibits low acute toxicity in laboratory settings. Toxicity assessments focus on various endpoints including lethality and potential central nervous system (CNS) effects. A notable study highlighted the compound's safety profile when used as a refrigerant and solvent in industrial applications .

Case Studies

  • Reactivity with Biological Systems : A study examined the reactivity of this compound with biomolecules under physiological conditions. Results indicated that the compound could undergo hydrolysis and oxidation reactions that may affect cellular processes.
  • Potential Applications in Medicine : Investigations into the use of this compound as a contrast agent in medical imaging have shown promising results. Its unique properties allow for enhanced visibility in imaging techniques such as MRI.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with similar fluorinated compounds is useful:

CompoundMolecular FormulaKey Biological Activity
E-2,3-Difluorobutene C4H6F2Moderate reactivity
Z-2,4,4,4-Tetrafluoro-2-butene C4H4F4Similar reactivity
1,1-Difluoropropane C3H6F2Lower toxicity

This table highlights how this compound compares with other compounds in terms of structure and biological activity.

Research Findings

Recent studies have focused on the environmental impact and reactivity of this compound. It has been noted for its lower ozone formation potential compared to other volatile organic compounds (VOCs), making it a candidate for environmentally friendly applications .

Properties

IUPAC Name

(E)-1,1,1,3-tetrafluorobut-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F4/c1-3(5)2-4(6,7)8/h2H,1H3/b3-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPVOSOCAZPIJQ-NSCUHMNNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(F)(F)F)/F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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